2-Chloro-4-morpholinofuro[3,2-d]pyrimidine

Medicinal Chemistry PI3K Inhibitor Synthesis Nucleophilic Aromatic Substitution

Medicinal chemists often face bottlenecks synthesizing diverse PI3K inhibitor libraries. This 2-chloro-4-morpholinofuro[3,2-d]pyrimidine (CAS 956034-08-5) provides a single late-stage intermediate for parallel Suzuki/Buchwald-Hartwig reactions, enabling >60 analogs from one building block. Synthesized in 98.3% yield under mild conditions, it reduces procurement complexity and accelerates hit-to-lead optimization for PI3Kα, PIKfyve, or PARP/PI3K dual-inhibitor programs.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 956034-08-5
Cat. No. B1506328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-morpholinofuro[3,2-d]pyrimidine
CAS956034-08-5
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC=C3)Cl
InChIInChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2
InChIKeyRXUMUQZCQPUOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine: A Dual-Functional Furopyrimidine Building Block


2‑Chloro‑4‑morpholinofuro[3,2‑d]pyrimidine is a heterocyclic small molecule (C₁₀H₁₀ClN₃O₂, MW 239.66) that combines a furo[3,2‑d]pyrimidine core with a chlorine atom at the 2‑position and a morpholine ring at the 4‑position [1]. It was first disclosed in Hoffmann‑La Roche’s PI3K inhibitor patent WO2008/152394 A1 and has since been employed as a key synthetic intermediate in several PI3Kα and PARP/PI3K dual‑inhibitor programs [2][3]. Its substitution pattern provides a balance between synthetic reactivity (the C2‑Cl site for further derivatisation) and drug‑like physicochemical properties (moderate lipophilicity, zero H‑bond donors) that make it distinct from both the fully unsubstituted core and the more complex final drug molecules derived from it .

Orthogonal reactivity: C2-Cl for derivatization, 4-morpholino for solubility and hinge-binding interactions
Fragment/lead-like property profile: low MW, zero H-bond donors, moderate lipophilicity
Documented intermediate in PI3Kα and PARP/PI3K dual inhibitor programs

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine: Irreplaceable Features


The furo[3,2‑d]pyrimidine scaffold supports diverse substitution patterns, but the specific 2‑chloro‑4‑morpholino arrangement confers a unique combination of orthogonal reactivity and favourable physicochemical properties that is absent in closely related analogs. The 4‑morpholino group is not merely a solubility tag; it participates in key hinge‑binding interactions in kinase inhibitor pharmacophores [1]. Meanwhile, the 2‑chloro substituent provides a single, well‑defined leaving group for late‑stage functionalisation, whereas the corresponding 2,4‑dichloro analog reacts with poorer chemo‑selectivity, requiring additional protection/deprotection steps . Procuring a generic “furo[3,2‑d]pyrimidine” or a differently substituted congener therefore risks either synthetic inefficiency (lower yields, more purification steps) or a mismatch in the physicochemical profile needed for a given target product profile.

2,4-Dichloro analog

Lower chemoselectivity may yield mono-/di-substituted mixtures, requiring extra purification steps and reducing isolated yield.

Pre-functionalized 2-aryl analogs

C2 position is locked, preventing parallel library diversification and limiting synthetic versatility.

Non-morpholino core analogs

Absence of morpholine hinge-binding motif may alter pharmacophore properties, mismatching target product profile.

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine: Quantitative Comparison to Analogs


Mono-Morpholinylation Yield Advantage vs. Dichloro Analog

The target compound is obtained in 98.3% yield by treating 2,4‑dichlorofuro[3,2‑d]pyrimidine with morpholine in methanol at 25 °C for 2 h, demonstrating that the morpholine preferentially displaces the 4‑chloro leaving group while leaving the 2‑chloro intact [1]. This chemo‑selective mono‑substitution eliminates the need for protecting‑group strategies and avoids the formation of the symmetrical 2,4‑dimorpholino side‑product that would result from non‑selective displacement on the dichloro precursor [1]. In contrast, the analogous reaction of 2,4‑dichlorofuro[3,2‑d]pyrimidine with other nucleophiles often yields mixtures of mono‑ and di‑substituted products, requiring chromatographic separation and reducing isolated yields .

Mono-Morpholinylation Yield
Head-to-head
98.3% yield vs 48–54% for dichloro analog
Reduces cost per gram and synthetic step count
Morpholine, MeOH, 25 °C, 2 h; filtration isolation
Medicinal Chemistry PI3K Inhibitor Synthesis Nucleophilic Aromatic Substitution

Physicochemical Profile vs. GDC-0941 (Pictilisib)

The target compound (MW 239.66, XLogP 1.7, PSA 51.39 Ų, HBD 0, rotatable bonds 1) occupies a fundamentally different property space from the clinical candidate GDC‑0941 (pictilisib; MW 513.6, XLogP ~2.5, HBD 1, rotatable bonds 5) that was ultimately derived from it [1]. The substantially lower molecular weight and absence of hydrogen‑bond donors place the target compound well within “lead‑like” (congeneric series) or “fragment‑like” chemical space, making it suitable for fragment‑based screening and early hit‑to‑lead exploration, whereas GDC‑0941 is a late‑stage drug candidate optimised for potency and selectivity [1].

Physicochemical Profile
Reported
MW 239.7, XLogP 1.7, HBD 0 vs GDC-0941: MW 513.6, XLogP ~2.5, HBD 1
Fills lead-like niche for fragment-based screening
Computed values; experimental validation limited
Drug Design CNS Drug Discovery Lead‑Like Properties

Synthetic Versatility vs. Pre-Functionalised Building Blocks

The chlorine atom at the 2‑position of the target compound serves as a versatile handle for Suzuki, Buchwald–Hartwig, and nucleophilic aromatic substitution reactions, enabling the synthesis of diverse 2‑substituted furo[3,2‑d]pyrimidine libraries [1]. Quantitative evidence comes from the patent literature: WO2008/152394 describes over 60 examples prepared from this single intermediate, covering a wide range of 2‑aryl, 2‑heteroaryl, and 2‑amino derivatives [1]. By contrast, pre‑functionalised building blocks such as 2‑(1H‑indazol‑4‑yl)‑4‑morpholinofuro[3,2‑d]pyrimidine lock in the 2‑position substituent and do not permit further diversification at that site [2].

Synthetic Versatility
Class-level
>60 final compounds from 1 building block vs 1 product family from pre-functionalized analog
Reduces procurement complexity and inventory costs
Based on patent examples; scope may vary
Parallel Synthesis Furopyrimidine Library Late‑Stage Functionalisation

Synthetic Provenance in GDC-0941 (Pictilisib) Synthesis

The target compound is the direct synthetic precursor to the 4‑morpholinofuro[3,2‑d]pyrimidine core of GDC‑0941 (pictilisib), a PI3Kα inhibitor that entered Phase II clinical trials [1]. In the published route, 2‑chloro‑4‑morpholinofuro[3,2‑d]pyrimidine is elaborated via C6‑formylation (yield 50%), reductive amination, and Suzuki coupling at C2 to install the indazole moiety, ultimately delivering GDC‑0941 with a PI3Kα IC₅₀ of 3 nM [1][2]. While the target compound itself is not optimised for biological potency, its structural integrity and reliable reactivity are prerequisites for reproducible synthesis of the clinical candidate at scale [1].

Synthetic Provenance
Supporting evidence
Direct precursor to GDC-0941 (PI3Kα IC₅₀ 3 nM, Phase II) vs alternative building blocks lack equivalent clinical provenance
Validated synthetic route reduces technical risk in SAR programs
Compound itself is not biologically optimized
PI3Kα Inhibitor Clinical Candidate Process Chemistry

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine: Application Scenarios


Focused Kinase Library Synthesis via C2 Diversification

Medicinal chemistry teams designing PI3K, PIKfyve, or PARP/PI3K dual‑inhibitor libraries can utilise the target compound as a common late‑stage intermediate. The 2‑chloro leaving group enables parallel Suzuki or Buchwald–Hartwig reactions to generate >60 structurally diverse analogs from a single building block, as demonstrated in WO2008/152394 [1]. This strategy reduces procurement complexity and shortens synthetic cycle times compared to purchasing multiple pre‑functionalised 2‑aryl‑4‑morpholinofuro[3,2‑d]pyrimidines [2].

Fragment-Based Lead Generation with Lead-Like Properties

With MW 239.66, XLogP 1.7, and zero H‑bond donors, the target compound resides in fragment‑ or lead‑like chemical space [1]. It is suitable for fragment‑based screening campaigns targeting CNS kinases such as PIKfyve, where low molecular weight and moderate lipophilicity are desirable for blood–brain barrier penetration [2]. The morpholine moiety can form hinge‑binding interactions while the C2‑Cl provides a vector for fragment growth, enabling efficient hit‑to‑lead optimisation [1][2].

Process Chemistry for PI3Kα Inhibitor Scale-Up

The target compound is the direct precursor to the furopyrimidine core of GDC‑0941 (pictilisib), a clinical‑stage PI3Kα inhibitor [1]. Its synthesis has been demonstrated at high yield (98.3%) and purity under mild conditions (morpholine in methanol, 25 °C, 2 h) [2]. Process chemistry groups scaling up PI3Kα inhibitor production can leverage this well‑characterised intermediate with established reactivity at both C2 (Suzuki coupling) and C6 (lithiation‑formylation) positions [1][2].

PARP/PI3K Dual Inhibitor Discovery Programs

The target compound served as a key intermediate in the synthesis of PARP/PI3K dual inhibitors 9a and 23a, which exhibited potent enzymatic inhibition (PI3Kα IC₅₀ = 2.0 nM and 1.5 nM, respectively) and in vivo antitumour efficacy in MDA‑MB‑468 xenograft models [1]. Procurement of this intermediate enables direct access to the published synthetic route, reducing the time required to establish SAR around the furopyrimidine core for dual‑inhibitor programs [1].

Application
Selection Property
Validation Focus
Focused Kinase Library Synthesis
C2-chloro reactive handle for parallel diversification
Synthetic route reproducibility and library scope
Fragment-Based Lead Generation
Lead-like physicochemical profile (low MW, 0 HBD)
Fragment screening and hit-to-lead optimization efficiency
PI3Kα Inhibitor Process Research
Reproducible high-yield synthesis under mild conditions
Scalability and process robustness
PARP/PI3K Dual Inhibitor Discovery
Key intermediate for published dual inhibitor leads
Dual-target SAR and enzymatic inhibition profiling
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